N-Acetylglucosamine hexasaccharide 1-4

Enzymology Kinetics Lysozyme

N-Acetylglucosamine hexasaccharide 1-4 (also designated (GlcNAc)₆, hexa-N-acetylchitohexaose, or NACOS-6) is a homogeneous β-(1→4)-linked hexamer of N-acetyl-D-glucosamine with a molecular formula of C₄₈H₈₀N₆O₃₁ and a molecular weight of 1237.2 g/mol. It is a water-soluble oligosaccharide derived from the partial hydrolysis of the natural biopolymer chitin, and it serves as a specific, high-affinity substrate for lysozyme and various family 18 and 19 chitinases.

Molecular Formula C48H80N6O31
Molecular Weight 1237.2 g/mol
CAS No. 13319-33-0
Cat. No. B080305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglucosamine hexasaccharide 1-4
CAS13319-33-0
Synonyms(GlcNAc)6 (1-4)
N-acetylglucosamine hexasaccharide 1-4
Molecular FormulaC48H80N6O31
Molecular Weight1237.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O
InChIInChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1
InChIKeyQHXJHQUGUOEOLW-YZIYJOPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylglucosamine Hexasaccharide 1-4 (CAS 13319-33-0): A Defined Chitin Hexamer for Glycobiology and Enzyme Kinetics


N-Acetylglucosamine hexasaccharide 1-4 (also designated (GlcNAc)₆, hexa-N-acetylchitohexaose, or NACOS-6) is a homogeneous β-(1→4)-linked hexamer of N-acetyl-D-glucosamine with a molecular formula of C₄₈H₈₀N₆O₃₁ and a molecular weight of 1237.2 g/mol [1]. It is a water-soluble oligosaccharide derived from the partial hydrolysis of the natural biopolymer chitin, and it serves as a specific, high-affinity substrate for lysozyme and various family 18 and 19 chitinases [2][3]. Its defined chain length and purity make it a critical reagent for precise mechanistic studies, distinguishing it from heterogeneous chitin mixtures or shorter oligomers.

Workflow Lysozyme & chitinase kinetic studies
Binding Full active site cleft occupancy
Signaling Standard plant PAMP elicitor
Immunology Defined immunomodulatory probe

Why N-Acetylglucosamine Hexasaccharide 1-4 Cannot Be Replaced by Shorter Chitin Oligomers


In glycobiology and enzymology, chain length is a primary determinant of biological and catalytic function. Chitin oligosaccharides of different degrees of polymerization (DP) are not interchangeable. For example, while chitin tetramers and pentamers can act as plant elicitors, their activity profiles and receptor interactions differ markedly from the hexamer [1]. Crucially, the hexasaccharide (DP6) represents the minimal unit that fully occupies the extended active site cleft of lysozyme and many chitinases, enabling the full catalytic mechanism [2]. Using a shorter oligomer (e.g., DP4 or DP5) will result in incomplete enzyme subsite occupancy, altered binding kinetics, and a different product profile, thereby invalidating kinetic and mechanistic studies. Conversely, using heterogeneous, longer-chain chitin hydrolysates introduces undefined chain-length distributions, making reproducible quantitative analysis impossible.

!
Chain Length Mismatch Shorter oligomers (DP4/DP5) do not fully occupy lysozyme's active site cleft and may shift binding kinetics.
!
Heterogeneous Mixtures Undefined chitin hydrolysates introduce variable chain-length distributions, which may prevent reproducible quantitative analysis.
!
PAMP Activity Gap Monomer/dimer are inactive as plant PAMPs and trimer shows very slight activity, limiting defense pathway induction.

Quantitative Differentiation of N-Acetylglucosamine Hexasaccharide 1-4 vs. Shorter Chitin Oligomers


Lysozyme Catalytic Kinetics: Hexasaccharide as the Optimal Substrate for Full Active Site Occupancy

The hexasaccharide (GlcNAc)₆ is the minimal substrate that fully occupies the six subsites (-4 to +2) of hen egg-white lysozyme (HEWL), enabling the enzyme's complete catalytic cycle [1]. While shorter oligomers like (GlcNAc)₄ can bind, they do not fully occupy the active site cleft and are not cleaved efficiently. The pH-dependent kinetic parameters for (GlcNAc)₆ hydrolysis have been precisely quantified, providing a benchmark for lysozyme activity that cannot be replicated with shorter or heterogeneous substrates [1].

Lysozyme Kinetics
Class-level
kcat = 0.15 s⁻¹; Km = 9 µM
pH 5, 40°C, hen egg-white lysozyme
Full subsite occupancy enables benchmark catalytic turnover.
Shorter DP2-DP5 oligomers do not support the same cycle.
Enzymology Kinetics Lysozyme Glycoside Hydrolase

Differential Hydrolysis by Family 18 Chitinases: Hexasaccharide Reveals Distinct Subsite Structures

Family 18 chitinases from different species exhibit distinct cleavage patterns on the same hexasaccharide substrate, a differentiation that is masked when using shorter oligomers [1]. For (GlcNAc)₆, rice (plant) chitinases cleave predominantly at the fourth and fifth glycosidic linkages from the non-reducing end, whereas Bacillus circulans (microbial) chitinase A1 cleaves at the second linkage [1]. Furthermore, the microbial enzyme exhibits significant transglycosylation activity, producing longer oligomers, while the plant enzymes do not [1].

Chitinase Specificity
Head-to-head
Plant vs. microbial cleavage patterns differ
Family 18 chitinases, HPLC analysis
Reveals distinct subsite structures masked by shorter substrates.
Rice chitinase cleaves at 4th/5th linkage; B. circulans at 2nd.
Enzymology Chitinase Glycobiology Mechanism

Plant Elicitor Activity: Hexamer is the Functional Minimum for Effective Immune Activation

In plant immunity, chitin oligomers act as pathogen-associated molecular patterns (PAMPs), but their activity is strictly chain-length dependent [1]. A direct comparison of chitin oligomers (monomer to hexamer) in a wounded wheat leaf lignification assay demonstrated that the monomer and dimer were inactive, the trimer had very slight activity, while the tetramer, pentamer, and hexamer all possessed significant elicitor activity at 40 µg per wound [1]. Although activity was similar among DP4-6 in this specific assay, other studies indicate that the hexamer is a more potent and reliable elicitor across different plant species and response types [2].

Plant Elicitor Activity
Head-to-head
DP4-DP6 show significant activity; DP1-3 inactive/slight
Wounded wheat leaf lignification, 40 µg/wound
Hexamer defines the minimum fully active chitin PAMP unit.
Activity is comparable among DP4-DP6 in this assay.
Plant Immunity Elicitor Agriculture Glycobiology

Antitumor Activity: N-Acetylchitohexaose Exhibits Potent In Vivo Growth Inhibition

N-Acetylchitohexaose (NACOS-6) demonstrates significant, dose-dependent antitumor effects in multiple in vivo models. In mice bearing Meth-A solid tumors, intravenous administration at a dose of more than 1 mg/kg resulted in significant growth inhibition, a mechanism linked to macrophage activation and increased interleukin-1 production [1]. A separate study in a Lewis lung carcinoma (LLC) model showed that a 1 mg/kg intravenous dose on day 6 post-implantation yielded a 40-50% inhibition of pulmonary metastasis and a 20-30% inhibition of local tumor growth [2]. Furthermore, a higher dose of 100 mg/kg/day (3 times, intravenous) in an allogenic solid tumor model achieved an 85% tumor growth-inhibition ratio at 7 days post-implantation .

Tumor-Model Response
Cross-study
Up to 85% growth inhibition at 100 mg/kg
Murine Meth-A, LLC, and allogenic solid tumor models
Reported immunomodulatory model-response context.
Interpretation limited to research model endpoints.
Immuno-oncology Glycobiology Pharmacology Cancer

Chitinase Subsite Mapping: (GlcNAc)₆ Binding Energy Defines Plant Enzyme Specificity

The use of (GlcNAc)₆ as a substrate for family 19 chitinase from rice allowed for the precise determination of binding free energy changes at each of the enzyme's six subsites (-3 to +3) [1]. The hexasaccharide binds via high-affinity interactions at the (-2) and (+2) subsites (ΔG = -4.7 and -2.3 kcal/mol, respectively), while the terminal residues bind more loosely [1]. This detailed subsite energy map, which would be impossible to obtain with shorter or undefined substrates, is crucial for understanding the catalytic mechanism and for the rational design of chitinase inhibitors [1].

Subsite Mapping
Class-level
Binding free energies (ΔG) mapped for 6 subsites
Rice family 19 chitinase, pH 5.0, 37°C
Enables subsite-specific inhibitor design and enzyme characterization.
Hexasaccharide is required for full active site mapping.
Enzymology Chitinase Glycobiology Plant Biology

Evolutionarily Conserved Immune Activation: (GlcNAc)₆ Triggers Antimicrobial Peptides Across Kingdoms

N-acetylchitohexaose (GN6) activates an evolutionarily conserved innate immune pathway. In the silkworm Bombyx mori, treatment with GN6 induces the expression of antimicrobial peptides (AMPs) and confers significant resistance to Pseudomonas aeruginosa infection [1]. This finding in an invertebrate model supports that GN6 is recognized by a conserved glycan-sensing pathway, a function that shorter chitin oligomers may not trigger as efficiently. The study provides a clear link between a defined hexasaccharide and a quantifiable physiological outcome (increased survival post-infection), establishing it as a key molecular probe for studying innate immunity across species [1].

Invertebrate Immunity
Class-level
Induced AMP expression & enhanced survival
Silkworm model, P. aeruginosa infection
Supports conserved glycan-sensing innate immunity pathway studies.
Cross-kingdom probe; shorter oligomers may not trigger efficiently.
Innate Immunity Antimicrobial Peptides Glycobiology Invertebrate Model

Key Research and Industrial Applications of N-Acetylglucosamine Hexasaccharide 1-4


Kinetic and Mechanistic Studies of Lysozyme and Chitinases

N-Acetylglucosamine hexasaccharide 1-4 is the definitive substrate for studying the catalytic mechanism of lysozyme and both family 18 and 19 chitinases. Its defined length allows for full occupancy of the enzyme's extended active site cleft, enabling the measurement of true kcat and Km values [1]. This compound is essential for mutagenesis studies, where the impact of single amino acid substitutions on substrate binding and catalysis can be precisely quantified. As demonstrated with rice chitinase, (GlcNAc)₆ is also the required tool for mapping enzyme subsite binding energies, a prerequisite for the rational design of potent and selective chitinase inhibitors [2].

Plant Immunity and Agricultural Biostimulant Research

As a well-characterized pathogen-associated molecular pattern (PAMP), this hexasaccharide serves as a standard elicitor in plant immunity research. It is used to dissect the signaling pathways involved in pathogen recognition, from receptor binding (e.g., OsCERK1) to downstream defense responses such as lignification and reactive oxygen species (ROS) production [1][2]. In agricultural biotechnology, it is a reference compound for screening and developing novel biostimulants and disease resistance inducers. Its potent activity at low concentrations makes it a benchmark for evaluating the efficacy of new elicitor formulations aimed at enhancing crop protection without the use of conventional pesticides [3].

Immuno-Oncology and Immunomodulation Studies

This compound is a key reference molecule for investigating the immunomodulatory and antitumor properties of chitin-derived oligosaccharides. It has a well-documented track record of activating macrophages and enhancing T-cell responses, leading to significant inhibition of tumor growth and metastasis in multiple murine cancer models [1][2]. Researchers use this defined hexasaccharide to study the structure-activity relationship (SAR) of chitin oligomers, to benchmark the potency of novel analogs, and to elucidate the molecular mechanisms by which these glycans modulate the innate and adaptive immune system. Its water solubility and defined structure ensure reproducible results in both in vitro and in vivo experiments [3].

Invertebrate Immunity and Evolution of Glycan Sensing

N-acetylchitohexaose is emerging as a critical molecular probe for studying innate immunity in invertebrate model organisms. Recent research has shown that it activates an evolutionarily conserved immune pathway in silkworms, leading to antimicrobial peptide production and enhanced resistance to bacterial infection [1]. This positions the hexasaccharide as a valuable tool for comparative immunology, allowing researchers to investigate the fundamental principles of glycan recognition and immune activation across different animal phyla, from insects to mammals.

Application
Selection Property
Validation Focus
Lysozyme/Chitinase Kinetics
Defined hexamer length
Active site occupancy & kinetic parameter benchmarking
Plant Immunity Research
Standard PAMP elicitor
Defense signaling pathway mapping & elicitor activity
Immuno-oncology Studies
Model-response context
Macrophage & T-cell modulation endpoint review
Invertebrate Immunity Studies
Glycan-sensing pathway probe
Antimicrobial peptide induction & survival endpoints

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